(S)-1-Benzyl-5,5-difluoro-piperidin-3-ol
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Overview
Description
(S)-1-Benzyl-5,5-difluoro-piperidin-3-ol is a chiral compound characterized by the presence of a benzyl group, two fluorine atoms, and a hydroxyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 5,5-difluoro-2-piperidone.
Reductive Amination: The benzylamine undergoes reductive amination with 5,5-difluoro-2-piperidone in the presence of a reducing agent like sodium triacetoxyborohydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using a chiral acid or base to obtain the desired (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable chiral separation techniques.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-benzyl-5,5-difluoro-piperidin-3-one.
Reduction: Formation of 1-benzyl-5,5-difluoro-piperidine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(S)-1-Benzyl-5,5-difluoro-piperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular signaling pathways and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound’s unique structure allows it to bind to these receptors, modulating their activity and influencing cellular signaling pathways. The presence of fluorine atoms may enhance its binding affinity and selectivity.
Comparison with Similar Compounds
1-Benzylpiperidin-3-ol: Lacks the fluorine atoms, which may result in different binding affinities and biological activities.
5,5-Difluoro-2-piperidone: A precursor in the synthesis of (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol, but lacks the benzyl and hydroxyl groups.
1-Benzyl-5-fluoro-piperidin-3-ol: Contains only one fluorine atom, which may alter its chemical and biological properties.
Uniqueness: this compound is unique due to the combination of its chiral center, benzyl group, and two fluorine atoms, which collectively contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(3S)-1-benzyl-5,5-difluoropiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)6-11(16)8-15(9-12)7-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTUTXMMOTXNDI-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1(F)F)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(CC1(F)F)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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